molecular formula C9H17NO5 B3133064 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 38308-92-8

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No.: B3133064
CAS No.: 38308-92-8
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-UHFFFAOYSA-N
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Description

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boc-DL-homoserine, also known as Boc-Homoser-OH, is primarily used for research and development . It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins It’s worth noting that homoserine lactones, which can be synthesized from homoserine, are known to interact with bacterial quorum sensing systems .

Mode of Action

It is known that homoserine lactones, which can be derived from homoserine, inhibit the quorum sensing (qs) system ofPseudomonas aeruginosa . QS is a mechanism of cell-to-cell communication in bacteria, and its inhibition can prevent the production of virulence factors .

Biochemical Pathways

Boc-DL-homoserine is involved in the synthesis of homoserine lactones . Homoserine lactones are part of the quorum sensing system in gram-negative bacteria . They are synthesized from homoserine, which is derived from aspartate . The homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway are key to the biosynthesis of O-acetyl-L-homoserine .

Result of Action

Homoserine lactones, which can be synthesized from homoserine, have been shown to inhibit the production of virulence factors inPseudomonas aeruginosa . This suggests that Boc-DL-homoserine could potentially influence bacterial behavior through its role in the synthesis of homoserine lactones.

Action Environment

The action of Boc-DL-homoserine is likely to be influenced by various environmental factors. For instance, the safety data sheet for Boc-DL-homoserine recommends using it only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as ventilation and exposure to air.

Properties

IUPAC Name

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38308-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
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4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
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4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
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4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
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4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Reactant of Route 6
Reactant of Route 6
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

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